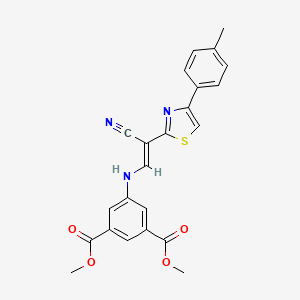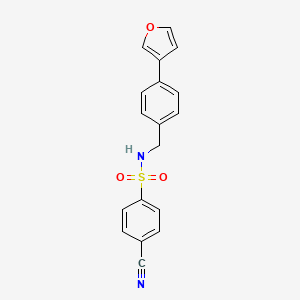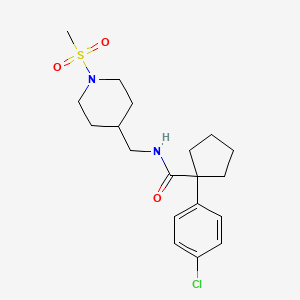![molecular formula C11H17ClN2O2 B3002870 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one CAS No. 2411224-22-9](/img/structure/B3002870.png)
9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one, also known as CPDD, is a chemical compound that has been the subject of scientific research in recent years. CPDD is a spirocyclic compound that has been found to have potential applications in the field of medicinal chemistry. In
作用机制
The mechanism of action of 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one is not fully understood, but it is thought to involve the inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one has also been found to have antioxidant properties, which can protect against oxidative stress and damage.
实验室实验的优点和局限性
The advantages of using 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one in lab experiments include its potential as a treatment for neurodegenerative diseases and its antioxidant properties. However, there are also limitations to using 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
未来方向
There are several future directions for research on 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one. One direction is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to explore its antioxidant properties and potential for use in preventing oxidative stress and damage. Additionally, more research is needed to fully understand the mechanism of action of 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one and its safety and efficacy in humans.
In conclusion, 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one is a spirocyclic compound that has potential applications in the field of medicinal chemistry. Its inhibitory effects on acetylcholinesterase and butyrylcholinesterase suggest that it may have potential as a treatment for neurodegenerative diseases. 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one also has antioxidant properties that can protect against oxidative stress and damage. While there are limitations to using 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one in lab experiments, there are several future directions for research on this compound.
合成方法
The synthesis of 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one involves the reaction of 2-methyl-1,8-diaminonaphthalene with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction yields 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one as a white solid with a melting point of 136-138°C.
科学研究应用
9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one has been found to have potential applications in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This suggests that 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
9-(2-chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2/c1-8(12)9(15)14-6-2-3-11(7-14)4-5-13-10(11)16/h8H,2-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJLHZDAQUJNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2(C1)CCNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3002789.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3002791.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3002792.png)


![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3002797.png)
![4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B3002798.png)

![2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B3002800.png)

![6-Ethyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3002805.png)
![tert-butyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(methylsulfonyl)carbamate](/img/structure/B3002806.png)
